molecular formula C6H4BrN3 B1280927 3-Bromo-4,7-diazaindole CAS No. 56015-31-7

3-Bromo-4,7-diazaindole

Cat. No. B1280927
CAS RN: 56015-31-7
M. Wt: 198.02 g/mol
InChI Key: BIVCAYYYCIWBLQ-UHFFFAOYSA-N
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Description

3-Bromo-4,7-diazaindole is a chemical compound with the formula C6H4BrN3 . It is a heterocyclic compound that contains a diazaindole ring with a bromine atom attached to it.


Molecular Structure Analysis

The molecular formula of 3-Bromo-4,7-diazaindole is C6H4BrN3 . Its molecular weight is 198.02 g/mol . The InChI code is 1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10) and the InChI key is BIVCAYYYCIWBLQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Bromo-4,7-diazaindole is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Halogenation

  • A practical regioselective bromination method for azaindoles and diazaindoles, including 3-bromo-4,7-diazaindole, was developed using copper(II) bromide, offering a mild and efficient synthesis route. This transformation is significant for producing various 3-brominated derivatives efficiently at room temperature (Gallou et al., 2007).

Optical and Structural Properties

  • The optical properties of 3-Me-2,6-diazaindole in aqueous solutions were studied, and a new exited state quadruple proton transfer mechanism was proposed based on the ground and exited state potential energy surfaces. This research contributes to understanding the excited-state behaviors of diazaindole derivatives in aqueous environments (Huang & Ma, 2018).
  • A comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including 3-bromo-7-azaindole, provided insights into the structural and vibrational characteristics of these compounds. This research aids in the understanding of the molecular and crystallographic properties of 3-bromo-4,7-diazaindole derivatives (Morzyk-Ociepa et al., 2018).

Safety And Hazards

The safety information for 3-Bromo-4,7-diazaindole indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

7-bromo-5H-pyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-3-10-6-5(4)8-1-2-9-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCAYYYCIWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480462
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4,7-diazaindole

CAS RN

56015-31-7
Record name 3-BROMO-4,7-DIAZAINDOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Bromo-5H-pyrrolo[2,3-b]pyrazine (4) is prepared by dissolving 5H-pyrrolo[2,3-b]pyrazine (3) in chloroform and slowly adding Br2 in carbon tetrachloride at 0° C. After stirring for 1-2 hours, the reaction may be quenched in aqueous hydrochloric acid. Isolation by conventional means (e.g. extraction and silica gel chromatography) provides compound 4.
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